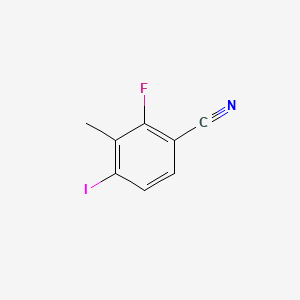
2-Fluoro-4-iodo-3-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-iodo-3-methylbenzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with fluorine, iodine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-3-methylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 3-methylbenzonitrile, followed by fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
For example, a typical synthetic route might involve:
Halogenation: Starting with 3-methylbenzonitrile, a halogenation reaction is performed using a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Fluorination: The halogenated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Iodination: Finally, the fluorinated compound is iodinated using iodine and a suitable oxidizing agent like silver(I) oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-Fluoro-4-iodo-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Fluoro-4-iodo-3-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Fluoro-4-iodo-3-methylbenzonitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Similar structure but lacks the methyl group.
3-Iodo-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.
2-Fluoro-3-iodo-4-methylbenzonitrile: Similar structure but different substitution pattern.
Uniqueness
2-Fluoro-4-iodo-3-methylbenzonitrile is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluorine, iodine, and a methyl group provides a distinct set of chemical and physical properties that can be leveraged in various applications.
特性
分子式 |
C8H5FIN |
|---|---|
分子量 |
261.03 g/mol |
IUPAC名 |
2-fluoro-4-iodo-3-methylbenzonitrile |
InChI |
InChI=1S/C8H5FIN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 |
InChIキー |
XJFDGENYEVVOHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


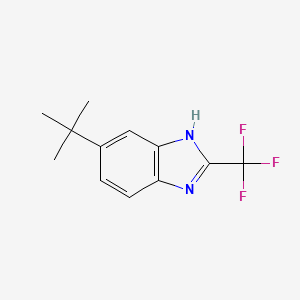
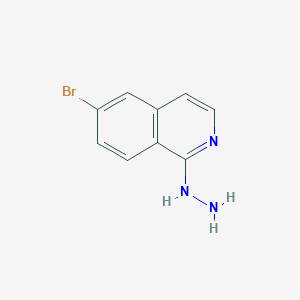
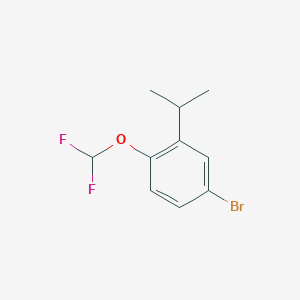

![(R)-(3-Amino-1-piperidinyl)[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl]methanone](/img/structure/B13661696.png)
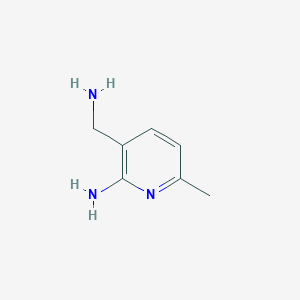

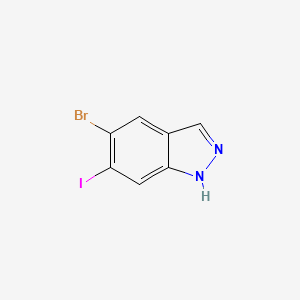
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
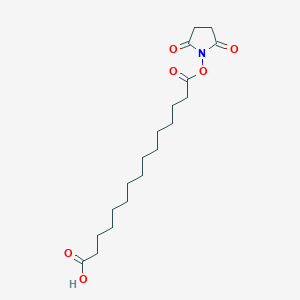
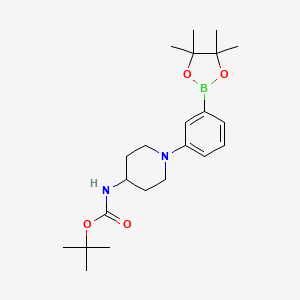
![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)
